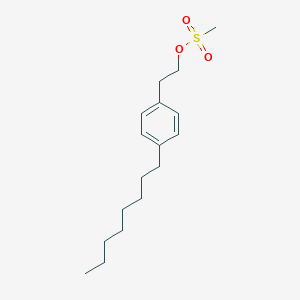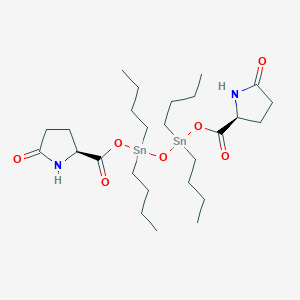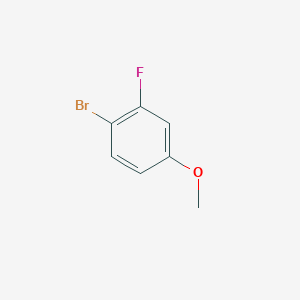
Salicylaldehyd-azin
Übersicht
Beschreibung
Salicylaldehyde azine, also known as 2,2’-dihydroxybenzalazine, is an organic compound with the molecular formula C14H12N2O2. It is formed by the condensation of two molecules of salicylaldehyde with hydrazine. This compound is known for its distinctive structure, which includes two salicylaldehyde units linked by a hydrazone bridge. Salicylaldehyde azine is used in various chemical applications due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Salicylaldehyde azine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds, including fluorescent probes and chelating agents.
Biology: It serves as a fluorescent marker for detecting specific biomolecules and metal ions in biological systems.
Medicine: Research has explored its potential as an anthelmintic agent and its role in drug development.
Industry: It is utilized in the preparation of advanced materials with unique optical properties, such as aggregation-induced emission (AIE) materials.
Wirkmechanismus
Target of Action
Salicylaldehyde azine is a chemical compound with the molecular formula C14H12N2O2 It has been noted for its anthelmintic activity , suggesting it may interact with biological targets related to parasitic worms.
Mode of Action
It’s known that salicylaldehyde azine exhibits interesting aggregation-induced emission enhancement (aiee) characteristics . In a good solvent, these compounds display very weak fluorescence, while strong emission is observed when they are placed in a poor solvent .
Biochemical Pathways
Given its noted anthelmintic activity , it may influence pathways related to the survival and reproduction of parasitic worms.
Result of Action
Its noted anthelmintic activity suggests it may have effects at the cellular level that are detrimental to parasitic worms.
Action Environment
The action of salicylaldehyde azine can be influenced by the solvent environment. In a good solvent, salicylaldehyde azine and its derivatives display very weak fluorescence. When placed in a poor solvent, they exhibit strong emission . This suggests that the efficacy and stability of salicylaldehyde azine may be influenced by the solvent environment.
Biochemische Analyse
Biochemical Properties
Salicylaldehyde azine exhibits interesting aggregation-induced emission enhancement (AIEE) characteristics . In good solvent, all these compounds displayed very weak fluorescence, while strong emission was observed when they were placed in poor solvent
Cellular Effects
Salicylaldehyde azine and its derivatives exhibit a great potential for practical applications . They have been used for constructing various AIEgens via an excited state intramolecular proton transfer (ESIPT) process to detect some cellular organelles and specific metal ions
Molecular Mechanism
It is known that a strong internal hydrogen bond of 2·645 Å binds the phenolic hydroxy-group to the nearest nitrogen atom in the azine chain . The molecules are packed in plane-to-plane stacks within the crystal, with a perpendicular spacing between adjacent molecules of about 3·4 Å, which in part accounts for its thermochromic properties .
Temporal Effects in Laboratory Settings
Salicylaldehyde azine exhibits high thermal stability and good light-emitting behavior in the solid state . No obvious changes in fluorescence intensity occurred when Salicylaldehyde azine was dissolved in different pH buffer solutions . The addition of TFA led to slight fluorescence quenching, and the fluorescence intensity gradually increased with increasing potassium tert-butoxide solution concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salicylaldehyde azine is typically synthesized through the condensation reaction of salicylaldehyde with hydrazine. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2C7H6O2+N2H4→C14H12N2O2+2H2O
Industrial Production Methods: In industrial settings, the synthesis of salicylaldehyde azine can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Salicylaldehyde azine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azine derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized azine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated salicylaldehyde azine compounds.
Vergleich Mit ähnlichen Verbindungen
- Salicylalazine
- Salicylaldazine
- Salicylazine
- 2,2’-Dihydroxybenzalazine
- o-Hydroxybenzaldazine
Comparison: Salicylaldehyde azine is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct fluorescence properties and higher stability in forming metal complexes. Its ability to undergo ESIPT makes it particularly valuable in the development of fluorescent probes and materials with AIE characteristics.
Eigenschaften
IUPAC Name |
2-[[(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVYWBRBMYHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862487 | |
| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-36-4 | |
| Record name | Salicylaldazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | α,α'-azinodi-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of salicylaldehyde azine is C14H12N2O2, and its molecular weight is 240.26 g/mol. []
ANone: Salicylaldehyde azine can be characterized by several spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are used to analyze the structure and confirm the presence of specific functional groups. [, , , , ]
- Fourier Transform Infrared Spectroscopy (FT-IR): This technique identifies characteristic functional groups through their vibrational modes. [, ]
- UV-Vis Absorption Spectroscopy: This method helps to understand the electronic transitions within the molecule and its interactions with light. [, , , , , ]
- Fluorescence Spectroscopy: This technique investigates the fluorescence properties of the compound, including its emission wavelength, quantum yield, and lifetime. [, , , , , , , , , , ]
- Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ions and can be used to analyze the molecular weight and fragmentation patterns of salicylaldehyde azine. Techniques like cold-spray ionization mass spectrometry (CSI-MS) have been used to study its self-assembly behavior. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction provides detailed information about the crystal structure and molecular packing of salicylaldehyde azine. [, , , , ]
A: Salicylaldehyde azine and its derivatives often exhibit aggregation-induced emission enhancement (AIEE). This means they fluoresce weakly in good solvents but show significantly enhanced emission in poor solvents or aggregated states. This is attributed to the restriction of intramolecular rotations in the aggregated state, which prevents non-radiative decay pathways and promotes fluorescence. [, , , , , , ]
A: The stability of salicylaldehyde azine can be influenced by pH. Research indicates that some derivatives are stable in a wide pH range, while others show changes in their absorption and emission properties depending on the pH. [, ]
A: Studies have shown that salicylaldehyde azine derivatives possess good thermal stability. For instance, differential scanning calorimetry (DSC) analysis revealed a high maximum exothermic peak temperature for a specific derivative. [, ]
A: While salicylaldehyde azine itself is not widely reported as a catalyst, its derivatives have shown potential in specific applications. For instance, a salicylaldehyde azine/MWCNTs/Nafion modified electrode demonstrated high selectivity and sensitivity towards Cu2+ ions, enabling its application as an electrochemical sensor for Cu2+ detection in environmental samples. []
A: Yes, computational chemistry plays a vital role in understanding the properties and behavior of salicylaldehyde azine. Techniques like molecular dynamics simulations (MDS) have been employed to investigate the aggregation behavior of its derivatives in different solvent mixtures. [] Furthermore, theoretical calculations, such as those using the Pople–Pariser–Parr method, have been conducted to study the π-electron system of salicylaldehyde azine and gain insights into its electronic structure and spectroscopic properties. []
A: Introducing different substituents on the azine moiety significantly impacts the AIEE properties of salicylaldehyde azine derivatives. For instance, electron-donating groups (–OMe, –NEt2) and electron-withdrawing groups (–NO2, –F, –Cl) can lead to variations in the emission color, ranging from green to red, depending on their electronic effects on the molecule. [, , , , ]
A: Research suggests that encapsulating salicylaldehyde azine within a zeolite nanocage enhances its stability. This confinement hinders twisting motions, leading to increased fluorescence lifetime compared to its solution state. []
ANone: Salicylaldehyde azine and its derivatives hold promise for a wide range of applications, including:
- Fluorescent Probes: Due to their AIEE and ESIPT characteristics, they can be used for sensing various analytes like metal ions (Cu2+), pH changes, and biologically relevant molecules such as HClO, cysteine, homocysteine, and β-galactosidase. [, , , , , , ]
- Bioimaging: Their fluorescence properties make them suitable for imaging cellular structures like lipid droplets and mitochondria. [, ]
- Protein Staining: Salicylaldehyde azine has been explored as a sensitive fluorescence-based dye for detecting proteins in polyacrylamide gels, exhibiting higher sensitivity compared to conventional staining methods. []
- Materials Science: The ability of some derivatives to form metal-ligand complexes with Zn2+ ions suggests their potential use in developing new materials with tailored thermal properties. []
- Information Encryption and Security: The responsiveness of some derivatives to stimuli like pH changes and metal ions makes them potentially valuable in designing rewritable paper and erasable ink. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















